In Vitro PIP3/Akt PH Domain Binding Affinity: PIT-1 vs. PIT-2 and DM-PIT-1
In a fluorescence polarization assay using recombinant human Akt1 PH domain (aa 1–123), PIT-1 (DM-PIT-1) inhibits PIP3/Akt PH domain binding with an IC₅₀ of 31.03 μM. The structurally related analog PIT-2 shows comparable potency (IC₅₀ = 31.52 μM) but exhibits limited stability [1]. The dimethyl analog DM-PIT-1 (3,5-dimethyl PIT-1, CAS 701947-53-7) demonstrates similar Akt1 PH domain binding inhibition with an IC₅₀ of ≥31 μM .
| Evidence Dimension | PIP3/Akt PH domain binding inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 31.03 μM |
| Comparator Or Baseline | PIT-2: 31.52 μM; DM-PIT-1: ≥31 μM |
| Quantified Difference | Within 0.5 μM of PIT-2; comparable to DM-PIT-1 |
| Conditions | In vitro fluorescence polarization assay with recombinant human Akt1 PH domain (aa 1–123) |
Why This Matters
Confirms that PIT-1 is the reference-standard PIP3/PH antagonist with well-characterized binding affinity, essential for reproducible PI3K pathway interrogation.
- [1] Miao B, et al. Small molecule inhibition of phosphatidylinositol-3,4,5-triphosphate (PIP3) binding to pleckstrin homology domains. Proc Natl Acad Sci U S A. 2010;107(46):20126-31. View Source
